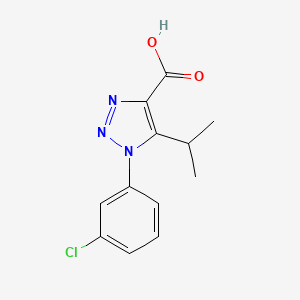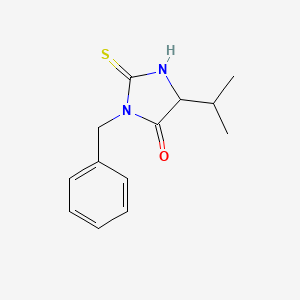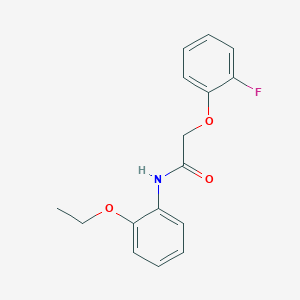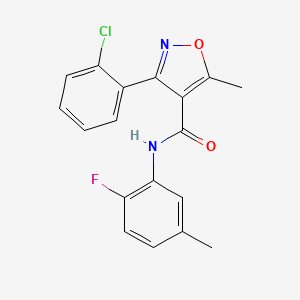
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction.
作用机制
The exact mechanism of action of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and addiction. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine also acts as a dopamine transporter blocker, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and addiction.
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied in preclinical models and has shown promising results for its potential therapeutic applications. However, there are also some limitations to the use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in lab experiments. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. Additionally, 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been shown to have some side effects, including sedation and hypotension.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine. One area of interest is the development of more selective and potent compounds that target the 5-HT1A receptor. Another area of interest is the study of the long-term effects of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine on brain function and behavior. Additionally, the safety and efficacy of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in clinical trials should be further investigated. Finally, the potential use of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine in combination with other drugs, such as SSRIs, should be explored.
合成方法
The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 3-phenylpropanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent reduction, to yield 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine as the final product. The synthesis of 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine is relatively straightforward, and the compound can be obtained in high yield and purity.
科学研究应用
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in preclinical studies. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has been studied as a potential treatment for cocaine addiction, alcohol dependence, and opioid withdrawal. 1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine has also been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWRKFUAXNQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(3-phenylpropyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)

![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)